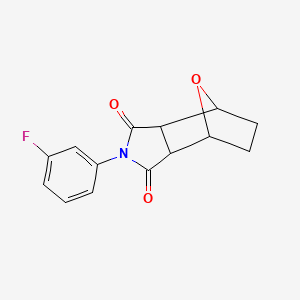
2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound that features a fluorophenyl group attached to a hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the fluorophenyl intermediate:
Cyclization: The fluorophenyl intermediate undergoes cyclization with appropriate reagents to form the hexahydro-1H-4,7-epoxyisoindole core.
Oxidation and functionalization: The final steps involve oxidation and functionalization to introduce the dione moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione: Similar structure with a chlorine atom instead of fluorine.
2-(3-bromophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione: Similar structure with a bromine atom instead of fluorine.
2-(3-methylphenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(3-fluorophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can impart unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets, distinguishing it from its analogs.
Properties
CAS No. |
30627-44-2 |
|---|---|
Molecular Formula |
C14H12FNO3 |
Molecular Weight |
261.25 g/mol |
IUPAC Name |
(7R,7aR)-2-(3-fluorophenyl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C14H12FNO3/c15-7-2-1-3-8(6-7)16-13(17)11-9-4-5-10(19-9)12(11)14(16)18/h1-3,6,9-12H,4-5H2/t9-,10?,11+,12?/m1/s1 |
InChI Key |
NPACSOMNMYSVDQ-ZYGVAYEYSA-N |
SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CC(=CC=C4)F |
Isomeric SMILES |
C1CC2C3[C@H]([C@@H]1O2)C(=O)N(C3=O)C4=CC(=CC=C4)F |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CC(=CC=C4)F |
solubility |
39.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-METHYL-N-[5-METHYL-2-(2-METHYLBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B4038118.png)
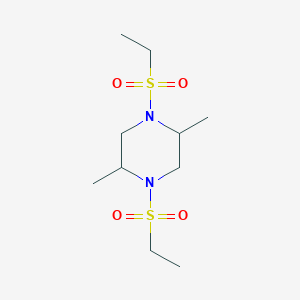
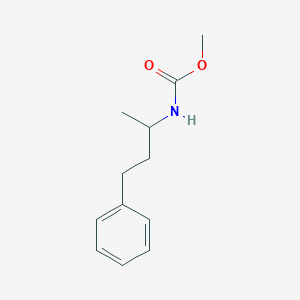
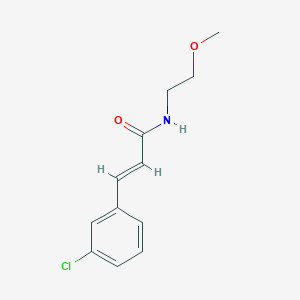
![[2,5-dimethyl-4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B4038142.png)
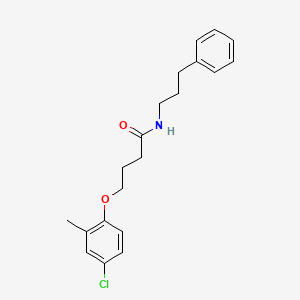
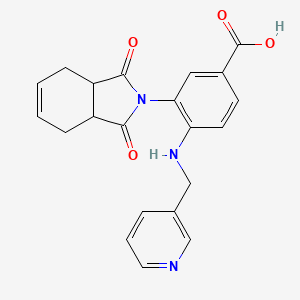
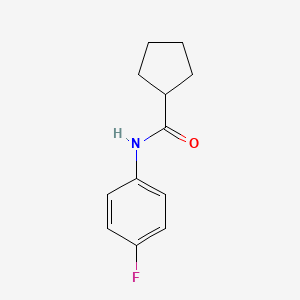
![1-(4-ethylphenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4038174.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(3-phenoxybenzyl)piperidin-3-yl]methanone](/img/structure/B4038183.png)
![2-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B4038190.png)
![1-[2-nitro-5-(1-piperazinyl)phenyl]-4-phenylpiperazine](/img/structure/B4038203.png)
![5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B4038207.png)
![3-{[(3-acetylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4038210.png)
